Elubaquine
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H27N3O3 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(3E)-3-[1-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one |
InChI |
InChI=1S/C21H27N3O3/c1-14(6-4-9-22-15(2)18-8-11-27-21(18)25)24-19-13-17(26-3)12-16-7-5-10-23-20(16)19/h5,7,10,12-14,22,24H,4,6,8-9,11H2,1-3H3/b18-15+ |
InChI Key |
ADCOUXIGWFEYJP-OBGWFSINSA-N |
Isomeric SMILES |
CC(CCCN/C(=C/1\CCOC1=O)/C)NC2=C3C(=CC(=C2)OC)C=CC=N3 |
Canonical SMILES |
CC(CCCNC(=C1CCOC1=O)C)NC2=C3C(=CC(=C2)OC)C=CC=N3 |
Synonyms |
ulaquine CDRI 80-53 N'-(3-acetyl-4,5-dihydro-2-furanyl)-N(4)-(6-methoxy-8-quinolyl)-1,4-pentanediamine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Elubaquine
Retrosynthetic Analysis of Elubaquine
A retrosynthetic analysis of this compound (a synonym for Bulaquine) deconstructs the molecule into simpler, commercially available starting materials. The key disconnections are typically made at the bonds linking the 4-aminoquinoline (B48711) core to its side chain.
The primary disconnection severs the C-N bond between the 4-position of the quinoline (B57606) ring and the amino group of the side chain. This approach simplifies the target molecule into two main synthons: a 4-chloro-7-substituted quinoline derivative and an appropriate diamine side chain. This is a common and logical disconnection for 4-aminoquinolines, as the forward reaction, a nucleophilic aromatic substitution (SNAr), is a robust and widely used method for their synthesis. nih.govfrontiersin.org
A further disconnection of the quinoline ring itself can be envisioned through established quinoline synthesis routes. For instance, the Conrad-Limpach or Doebner-von Miller reactions, or more modern transition-metal-catalyzed methods, can be considered for the construction of the bicyclic core from appropriately substituted anilines and β-dicarbonyl compounds or their equivalents. ucsf.edu
The aliphatic side chain can also be simplified through C-N disconnections, leading back to simpler amines and halogenated alkanes, which can be readily synthesized or are commercially available.
Total Synthesis Approaches to this compound
The total synthesis of this compound, like other 4-aminoquinolines, can be approached through both classical and modern synthetic routes.
Classical approaches to the synthesis of the 4-aminoquinoline core of this compound often rely on well-established named reactions. The Gould-Jacobs reaction, for example, involves the condensation of an aniline (B41778) with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent chemical modifications to install the 4-amino group.
The most prevalent classical method for attaching the side chain is the aforementioned SNAr reaction. This typically involves reacting a 4,7-dichloroquinoline (B193633) intermediate with the desired diamine side chain in the presence of a base and often at elevated temperatures. frontiersin.org This method is straightforward and generally provides good yields.
| Reaction | Description | Key Reagents | Reference |
| Gould-Jacobs Reaction | Formation of the 4-hydroxyquinoline (B1666331) ring system. | Substituted aniline, ethoxymethylenemalonate | ucsf.edu |
| Nucleophilic Aromatic Substitution (SNAr) | Attachment of the side chain to the 4-position of the quinoline ring. | 4,7-dichloroquinoline, diamine | frontiersin.org |
Modern synthetic methodologies offer more efficient and milder alternatives for the synthesis of 4-aminoquinolines like this compound. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of the C-N bond between the quinoline core and the side chain. nih.gov These reactions often proceed under milder conditions and with a broader substrate scope compared to classical SNAr reactions. nih.gov
For the synthesis of the quinoline core itself, palladium-catalyzed annulation reactions of o-alkynylanilines with various coupling partners provide a versatile and efficient route to substituted quinolines. researchgate.net
Stereoselective synthesis is particularly relevant for the side chain of this compound, which may contain chiral centers. The synthesis of enantiomerically pure side chains can be achieved through various methods, including the use of chiral pool starting materials, asymmetric catalysis, or enzymatic resolutions. The stereochemistry of the side chain can significantly impact the biological activity of 4-aminoquinoline derivatives. nih.gov
| Modern Synthetic Method | Description | Catalyst/Reagents | Reference |
| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation for side chain attachment. | Palladium catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand | nih.gov |
| Palladium-Catalyzed Annulation | Construction of the quinoline ring system. | Palladium catalyst, substituted anilines and alkynes | researchgate.net |
| Asymmetric Synthesis | Enantioselective synthesis of the side chain. | Chiral catalysts, enzymes | nih.gov |
Derivatization and Analog Design Strategies for this compound
The design and synthesis of this compound derivatives and analogs are crucial for optimizing its therapeutic properties and understanding its mechanism of action.
SAR studies involve systematically modifying the structure of this compound and evaluating the impact of these changes on its biological activity. For the 4-aminoquinoline class, several key structural features have been identified as important for antimalarial activity.
The Quinoline Core: The 7-chloro substituent on the quinoline ring is generally considered essential for good antimalarial activity. Modifications at other positions on the quinoline ring can modulate activity and pharmacokinetic properties. ucsf.edu
The 4-Amino Linker: The nature of the amino group at the 4-position and the length of the linker to the side chain are critical.
The Side Chain: The basicity and lipophilicity of the terminal amino group in the side chain significantly influence the accumulation of the drug in the parasite's acidic food vacuole, a key aspect of its mechanism of action. The structure of the side chain also plays a role in overcoming drug resistance. rsc.org
Systematic modifications of these three components of the this compound scaffold would be a rational approach to establish its SAR.
Rational drug design strategies for 4-aminoquinolines aim to improve efficacy, reduce toxicity, and overcome resistance. rsc.org One successful strategy has been the development of "hybrid" or "dual-drug" molecules, where the 4-aminoquinoline scaffold is covalently linked to another pharmacophore. rsc.org This can lead to compounds with multiple mechanisms of action, potentially reducing the likelihood of resistance development.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pharmaceuticals like this compound is crucial for sustainable development. These principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The evaluation of a synthetic route's "greenness" can be assessed using various metrics, including atom economy, E-factor (environmental factor), reaction mass efficiency, and the nature of the chemicals and processes employed.
A recently developed scalable synthesis for this compound (also known as ELQ-300) provides a practical example of how greener approaches can be integrated into the production of complex molecules. nih.govmmv.org This synthetic route is notable for being relatively short, consisting of five main reaction steps, and for avoiding several environmentally burdensome techniques often used in pharmaceutical synthesis. nih.govmmv.org
Key features of this greener synthetic approach include the avoidance of palladium catalysis, the elimination of the need for chromatographic separation, and the absence of protecting group chemistry. nih.govmmv.org Palladium, while a versatile catalyst, is a precious metal with concerns regarding its cost, toxicity, and environmental impact. Chromatographic purification often requires large volumes of organic solvents, which contribute significantly to waste generation. Protecting groups add steps to a synthesis, increasing material and energy consumption, and consequently, waste.
The synthesis utilizes a Conrad-Limpach reaction to construct the quinolone core, a classic method that has been refined for scalability. nih.govnih.gov This is followed by an Ullmann reaction to form a key diaryl ether linkage. nih.gov While traditional Ullmann reactions can require harsh conditions, modern variations have improved their environmental profile.
To quantitatively assess the greenness of a synthetic process, metrics such as atom economy and E-factor are often employed. Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-factor quantifies the amount of waste generated per unit of product.
Table 1: Key Green Chemistry Metrics
| Metric | Description | Ideal Value | Relevance to this compound Synthesis |
|---|---|---|---|
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste at the source. The scalable synthesis of this compound, by avoiding protecting groups, aims for a higher atom economy compared to more complex routes. |
| E-Factor | Total mass of waste / Mass of product | 0 | This metric provides a broader view of waste generation, including solvent losses and reagent byproducts. The elimination of chromatographic purification in the scalable this compound synthesis significantly reduces its E-factor by minimizing solvent waste. |
| Process Mass Intensity (PMI) | Total mass input / Mass of product | 1 | PMI considers all materials used in a process, including water, solvents, and reagents, offering a complete picture of the process's efficiency and environmental footprint. A route that avoids extensive purification and uses fewer steps will have a lower PMI. |
An older, less green synthetic route to this compound and its analogs involved a Suzuki-Miyaura reaction. acs.org While effective for small-scale laboratory synthesis, this method typically relies on a palladium catalyst and often requires chromatographic purification to remove byproducts and the catalyst itself, leading to a higher E-factor and lower process mass intensity. acs.org
| Green Metrics | Higher atom economy, lower E-factor and PMI | Lower atom economy, higher E-factor and PMI |
The development of this more scalable and greener synthesis for this compound demonstrates a commitment to sustainable practices within the pharmaceutical industry. By focusing on process optimization that aligns with the principles of green chemistry, it is possible to produce essential medicines in a more environmentally responsible and economically viable manner.
Pharmacological and Biological Characterization of Elubaquine Preclinical Focus
Molecular Targets and Binding Interactions of Elubaquine
The exact molecular targets of this compound are not definitively established; however, research points towards several potential mechanisms of action, largely drawing parallels with other 8-aminoquinolines. wikipedia.org
Receptor Binding Profiles
Specific receptor binding profiles for this compound are not extensively detailed in publicly available literature. The primary mechanism of 8-aminoquinolines is generally considered to be independent of specific receptor binding, focusing instead on intracellular targets and metabolic activation. wikipedia.org
Enzyme Inhibition/Activation Kinetics
Detailed enzyme inhibition or activation kinetic data for this compound is limited. However, its mode of action is thought to involve the modulation of parasitic enzymes. One plausible pathway for 8-aminoquinolines is the inhibition of β-hematin formation, a crucial process for the parasite's detoxification of heme. Like other compounds in its class, this compound's antimalarial activity is likely dependent on its metabolic activation by host cytochrome P450 enzymes, particularly CYP2D6, to form reactive metabolites that exert parasiticidal effects. wikipedia.org
Protein-Elubaquine Interaction Studies
Direct protein-Elubaquine interaction studies are not widely reported. The proposed mechanism suggests that this compound's active metabolites generate reactive oxygen species (ROS), which can then interact with and damage a wide range of essential parasite proteins, lipids, and DNA, leading to parasite death. researchgate.net Additionally, some reports suggest that this compound may inhibit protein synthesis and the polymerization of amino acids within the plasmodia. merckmillipore.com
Table 1: Summary of Putative Molecular Interactions of this compound
| Interaction Type | Putative Target/Process | Observed/Proposed Effect |
| Enzyme Modulation | β-hematin formation | Moderate inhibition suggested for related compounds. |
| Cytochrome P450 (host) | Metabolic activation required for bioactivity. wikipedia.org | |
| Protein Interaction | General parasitic proteins | Damage by reactive oxygen species. researchgate.net |
| Protein synthesis machinery | Inhibition of protein synthesis and amino acid polymerization. merckmillipore.com |
Cellular Mechanisms of Action of this compound
This compound's activity at the cellular level appears to be multifaceted, impacting several key parasite processes and host cell responses.
Signal Transduction Pathway Modulation
Studies have indicated that this compound affects multiple signaling pathways. While specific modulatory details are still under investigation, the pathways implicated include MAPK signaling, TGF-β signaling, and Wnt signaling. nih.gov The generation of oxidative stress by this compound is a key cellular event that can trigger various downstream signaling cascades, ultimately leading to apoptosis and cell cycle disruption. nih.govresearchgate.net
Gene Expression and Proteomic Alterations
Gene expression studies in mice have provided some of the most detailed insights into the cellular effects of this compound. A single oral dose was found to perturb the expression of genes involved in several critical cellular processes. nih.gov These findings suggest a broad impact on the host liver's transcriptional landscape in response to the drug. While comprehensive proteomic data is not yet available, the observed changes in gene expression imply corresponding alterations at the protein level.
Table 2: Affected Cellular Pathways and Processes Following this compound Administration
| Cellular Process | Specific Area of Impact | Reference |
| Metabolism | Oxidative stress | nih.gov |
| Fatty acid synthesis | nih.gov | |
| Steroid biosynthesis | nih.gov | |
| Cellular Regulation | Apoptosis | nih.gov |
| Cell cycle | nih.gov | |
| Protein ubiquitination | nih.gov | |
| Signaling | MAPK signaling pathway | nih.gov |
| TGF-β signaling pathway | nih.gov | |
| Wnt signaling pathway | nih.gov | |
| Intracellular signaling | nih.gov | |
| Gene & Protein Synthesis | Transcription regulation | nih.gov |
| Protein synthesis | merckmillipore.comnih.gov | |
| Other | Inflammatory response | nih.gov |
Subcellular Localization and Trafficking
Information regarding the specific subcellular localization and trafficking of this compound within parasite cells is not detailed in the available scientific literature. Understanding where a drug accumulates within the parasite is crucial for elucidating its mechanism of action. For many antimalarials, the site of accumulation, such as the parasite's food vacuole, is directly linked to their therapeutic effect. However, specific studies detailing the intracellular distribution of this compound are not publicly available.
Oxidative Stress Induction Mechanisms in Parasite Cells
While some antimalarial drugs are known to exert their effects by inducing oxidative stress in the parasite, leading to cellular damage and death, the specific mechanisms by which this compound might induce such stress are not described in the available preclinical data. Research has not yet provided a clear understanding of whether this compound generates reactive oxygen species or interferes with the parasite's antioxidant defenses.
Heme Detoxification Pathway Interference in Parasite Cells
A common mechanism of action for several antimalarial drugs is the interference with the parasite's heme detoxification pathway. This process is vital for the parasite's survival as it neutralizes the toxic heme produced during hemoglobin digestion. There is currently no specific preclinical evidence to suggest that this compound's mode of action involves the inhibition of hemozoin formation or other aspects of the heme detoxification pathway.
Mitochondrial Function Disruption in Parasite Cells
The mitochondrion is a key target for some antimalarial compounds. Disruption of mitochondrial function can lead to a collapse of the parasite's energy metabolism and ultimately, cell death. However, the precise effects of this compound on the mitochondrial function of Plasmodium parasites have not been elucidated in the available preclinical research. It is explicitly stated in some pharmacological databases that the exact mechanism of action for Bulaquine (this compound) is not yet known guidetopharmacology.orgguidetomalariapharmacology.org.
Preclinical Pharmacodynamics of this compound (In Vitro and In Vivo Models)
Comprehensive and specific data on the preclinical pharmacodynamics of this compound, including detailed cellular efficacy and potency assays, as well as in vitro profiling against various parasite stages, are not readily found in the public domain.
Cellular Efficacy and Potency Assays
While this compound has undergone clinical trials, detailed reports on its in vitro cellular efficacy and potency assays against various strains of Plasmodium falciparum and other malaria-causing parasites are not available in the searched literature. Such assays are fundamental in preclinical development to determine the concentration of a drug required to inhibit parasite growth.
In Vitro Pharmacological Profiling Against Parasite Stages
The activity of an antimalarial drug against the different stages of the parasite's life cycle (e.g., rings, trophozoites, schizonts, gametocytes) is a critical aspect of its pharmacological profile. The available information does not provide a detailed in vitro profile of this compound's activity against these specific parasite stages.
Efficacy in Preclinical Animal Models Against Specific Parasite Stages (e.g., Hypnozoites, Gametocytes)
Preclinical studies have demonstrated the significant activity of this compound against the dormant liver stages (hypnozoites) of Plasmodium species, which are responsible for malaria relapses. In rhesus monkeys infected with Plasmodium cynomolgi, a model for relapsing malaria, this compound has shown promising anti-relapse activity. researchgate.net These studies are crucial for establishing the potential of this compound as a radical cure agent.
This compound has also been evaluated for its gametocytocidal effects, which are critical for interrupting the transmission of malaria. In studies involving uncomplicated Plasmodium falciparum malaria, a single dose of this compound was assessed for its ability to clear gametocytes, the sexual stages of the parasite responsible for transmission from humans to mosquitoes. The results indicated that this compound has a notable gametocytocidal effect, suggesting its potential as a tool in malaria control and elimination strategies by reducing parasite transmission. nih.gov On day 8 of therapy, a smaller percentage of patients treated with this compound had gametocytes compared to those who received primaquine (B1584692). nih.gov
Preclinical Pharmacokinetics of this compound (In Vitro and In Vivo Models)
The preclinical pharmacokinetic profile of this compound has been investigated in several animal models, including rats, rabbits, and monkeys, to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are fundamental in predicting the drug's behavior in humans. nih.gov
Absorption, Distribution, Metabolism, Excretion (ADME) in Preclinical Systems
In vivo pharmacokinetic studies have revealed species-specific differences in the absorption of this compound. Following oral administration, this compound was absorbed rapidly in rats and rabbits. nih.gov In monkeys, however, a more variable and irregular absorption profile was noted. nih.gov
The distribution of this compound is characterized by significant uptake into red blood cells, with a partition coefficient between red blood cells and plasma (Krbc/pl) ranging from 0.75 to 1. nih.gov Protein binding for this compound across various species was found to be in the range of 50-65%. nih.gov
Metabolically, this compound is extensively converted to its parent compound, primaquine, after oral administration. nih.gov The extent of this conversion varies among species, being highest in rats and lowest in rabbits. nih.gov Primaquine, being a major and active metabolite, is believed to contribute significantly to the sustained therapeutic action of this compound. nih.gov
Regarding excretion, studies in rats have shown that this compound is negligibly excreted in both urine and feces, suggesting that metabolism is the primary route of elimination. nih.gov
The oral bioavailability of this compound was determined to be 3.12% in rats, 5.3% in rabbits, and 12% in monkeys. nih.govresearchgate.net The low oral bioavailability is thought to be primarily due to the high instability of this compound in acidic conditions, similar to those found in the stomach. nih.govresearchgate.net
In Vitro Metabolic Stability and Metabolite Identification
In vitro studies and in vivo data have confirmed that a primary metabolic pathway for this compound is its conversion to primaquine. nih.gov This biotransformation is a key characteristic of this compound's metabolic profile, with primaquine being identified as a major active metabolite. nih.gov The persistence of primaquine in the body for a longer duration than this compound itself may be responsible for the extended therapeutic effect observed. nih.gov
While the conversion to primaquine is well-documented, comprehensive in vitro metabolic stability studies using liver microsomes or hepatocytes to determine parameters like half-life and intrinsic clearance for this compound are not extensively reported in the available literature. Further studies would be needed to fully characterize its metabolic profile and identify other potential minor metabolites.
Tissue Distribution Studies in Animal Models
Preclinical investigations into the tissue distribution of this compound have provided insights into its localization within the body. Following administration, this compound distributes to various tissues. Studies in mice have indicated the concentration of the drug in different organs, with the highest concentrations typically found in the lungs, followed by the liver, kidney, spleen, heart, and brain. researchgate.net This pattern of distribution is crucial for understanding both the efficacy and potential toxicity of the compound. The significant uptake by red blood cells is also a key aspect of its distribution profile. nih.govresearchgate.net
Preclinical Excretion Pathways
The primary route of elimination for this compound appears to be through metabolic processes rather than direct excretion of the unchanged drug. nih.gov In preclinical studies conducted in rats, the amount of this compound excreted in the urine and feces was found to be negligible. nih.govresearchgate.net This suggests that the drug is almost completely cleared from the body via metabolism, predominantly through its conversion to primaquine and potentially other metabolites which are then excreted. nih.gov
Data Tables
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Rat | Rabbit | Monkey |
| Oral Bioavailability (%) | 3.12 | 5.3 | 12 |
| Elimination Half-life (oral; hours) | ~1.2 | ~1.2 | N/A |
| Clearance (L/h/kg) | 3.2 | 1.2 | 1.2 |
| Plasma Protein Binding (%) | 50-65 | 50-65 | 50-65 |
| RBC/Plasma Partition Coefficient | 0.75-1 | 0.75-1 | 0.75-1 |
Data sourced from Mehrotra et al., 2007. nih.gov
Theoretical and Computational Studies of Elubaquine
Quantum Chemical Calculations on Elubaquine
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), are used to predict a molecule's geometry, electronic structure, and reactivity, which are crucial for its biological activity. uomustansiriyah.edu.iq
Electronic Structure and Reactivity Predictions
The electronic characteristics of a drug molecule dictate its interactions with biological targets. Quantum chemical methods can elucidate these features by calculating a variety of molecular descriptors. nih.gov
Detailed Research Findings: Studies on related 8-aminoquinolines like primaquine (B1584692) have utilized DFT to investigate properties such as electron affinity and ionization potential. nih.govnih.gov These calculations help predict how the molecule will behave in a biological system, particularly its propensity to participate in redox reactions, which is a known factor in the activity and toxicity of 8-aminoquinolines. nih.gov
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
The Molecular Electrostatic Potential (MEP) surface is another valuable output, which maps the charge distribution on the molecule's surface. This map visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions, such as hydrogen bonding with a receptor. uomustansiriyah.edu.iq For this compound, MEP analysis would highlight the nitrogen atoms in the quinoline (B57606) ring and the side chain as potential sites for interaction.
Table 4.1: Illustrative Quantum Chemical Parameters for an 8-Aminoquinoline (B160924) Scaffold This table presents typical parameters calculated using DFT at the B3LYP/6-31G(d,p) level, based on studies of similar molecules like hydroxychloroquine. uomustansiriyah.edu.iq The values are representative examples for a molecule like this compound.
| Parameter | Typical Value | Significance |
|---|---|---|
| EHOMO (eV) | -6.15 | Electron-donating ability |
| ELUMO (eV) | -1.20 | Electron-accepting ability |
| Energy Gap (ΔE) (eV) | 4.95 | Chemical reactivity and stability |
| Ionization Potential (eV) | 6.15 | Energy required to remove an electron |
| Electron Affinity (eV) | 1.20 | Energy released upon gaining an electron |
| Dipole Moment (Debye) | 2.50 | Molecular polarity and solubility |
Conformational Analysis
The three-dimensional shape (conformation) of a drug molecule is critical for its ability to bind to a biological target. This compound possesses a flexible side chain, meaning it can adopt numerous conformations. Conformational analysis aims to identify the most stable, low-energy shapes that the molecule is likely to assume in a biological environment. Computational methods like molecular mechanics are employed to systematically explore the conformational space and determine the preferred geometries, which are essential for subsequent docking studies.
Molecular Dynamics Simulations of this compound and Its Interactions
Molecular dynamics (MD) simulations provide a dynamic view of a molecule and its interactions with its environment, such as a protein target, over time. This method simulates the movements of atoms and molecules, offering insights that are not available from static models. nih.gov
Ligand-Target Docking and Binding Free Energy Calculations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a target protein, such as an enzyme from Plasmodium vivax. researchgate.net The process involves placing the ligand in various positions and orientations within the protein's active site and scoring each pose based on its geometric and chemical complementarity. amazonaws.com
Detailed Research Findings: For antimalarials, potential targets for docking studies include enzymes essential for parasite survival, such as plasmepsins or lactate (B86563) dehydrogenase. researchgate.netnih.gov Docking simulations for this compound would predict its binding mode, identifying key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking with specific amino acid residues in the target's active site.
While docking provides valuable initial predictions, calculating the binding free energy offers a more accurate estimation of the binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to rescore the docked poses. nih.gov These calculations estimate the free energy change upon ligand binding by considering enthalpic (van der Waals, electrostatic) and entropic contributions. diva-portal.org A lower, more negative binding free energy (ΔGbind) suggests a stronger and more stable interaction between the ligand and the protein. nih.gov
Table 4.2: Representative Data from a Docking and Binding Free Energy Calculation This table illustrates hypothetical results for this compound docked into a Plasmodium vivax protein active site. The energy values are representative of typical findings in such studies.
| Parameter | Value (kcal/mol) | Description |
|---|---|---|
| Docking Score | -9.5 | Initial ranking of the binding pose from the docking algorithm. |
| ΔGbind (MM/GBSA) | -45.8 | Overall binding free energy, indicating strong affinity. |
| ΔEvan der Waals | -35.2 | Contribution from van der Waals forces. |
| ΔEelectrostatic | -20.1 | Contribution from electrostatic interactions. |
| ΔGsolvation | 10.5 | Energy penalty for desolvating the ligand and protein active site. |
Dynamic Behavior of this compound in Biological Systems
Following docking, MD simulations are performed on the this compound-protein complex to assess its stability and dynamic behavior. unhas.ac.id A simulation running for hundreds of nanoseconds can reveal how the ligand adjusts its position within the binding site and how the protein conformation responds to the ligand's presence. Key analyses include monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to see if the complex remains stable or undergoes significant conformational changes. Analysis of hydrogen bond persistence throughout the simulation can also identify the most critical and stable interactions holding the drug in place. nih.gov
Cheminformatics and QSAR Modeling for this compound Derivatives
Cheminformatics applies computational methods to solve chemical problems, particularly in drug discovery. researchgate.net One of the most powerful tools in this field is the Quantitative Structure-Activity Relationship (QSAR) model. nih.gov
Detailed Research Findings: QSAR studies are highly valuable for optimizing lead compounds. For this compound, a QSAR study would involve synthesizing or computationally generating a series of derivatives with modifications at various positions on the quinoline ring or the side chain. who.int The antimalarial activity (e.g., IC50) of each derivative would be measured experimentally.
A QSAR model is then built by correlating the biological activity of these compounds with their calculated molecular descriptors. nih.gov These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. The resulting mathematical model can predict the activity of new, unsynthesized derivatives, thereby guiding medicinal chemists to design more potent compounds. researchgate.net A robust QSAR model is typically validated internally (e.g., using leave-one-out cross-validation) and externally with a test set of compounds not used in model generation. nih.gov
Table 4.3: Example of a QSAR Model for Antimalarial Activity This table presents a hypothetical linear QSAR equation for a series of this compound derivatives, illustrating the relationship between molecular descriptors and biological activity.
| Hypothetical QSAR Model | |
|---|---|
| Equation | pIC50 = 1.52 * (ClogP) - 0.45 * (TPSA) + 0.89 * (nRotB) + 3.14 |
| Statistics | R2 = 0.85, Q2 = 0.78 |
| Descriptor Definitions | |
| pIC50 | The negative logarithm of the half-maximal inhibitory concentration (biological activity). |
| ClogP | Calculated octanol-water partition coefficient (a measure of hydrophobicity). |
| TPSA | Topological Polar Surface Area (relates to membrane permeability). |
| nRotB | Number of Rotatable Bonds (a measure of molecular flexibility). |
Based on a comprehensive review of available scientific literature, there is no specific information regarding the computational design and virtual screening for novel this compound-like compounds.
Extensive searches for theoretical and computational studies, including quantitative structure-activity relationship (QSAR) analyses, molecular docking, and virtual screening efforts specifically targeting the this compound scaffold, did not yield any detailed research findings or data tables.
While this compound (also known as bulaquine) is recognized as an 8-aminoquinoline derivative of primaquine, developed by the Central Drug Research Institute (CDRI) in India for its efficacy against the liver stages of Plasmodium vivax, research into its computational modeling and the in silico design of analogous compounds does not appear to be published in the available resources. patsnap.comnih.gov
Computational methods are widely applied in antimalarial drug discovery for other compounds, including the broader 8-aminoquinoline class. nih.govwho.intresearchgate.net These studies typically involve using the known structure of a parent compound to generate models that predict the activity of new derivatives, or screening large virtual libraries to identify new potential drug candidates. However, specific applications of these techniques to this compound have not been reported in the searched scientific literature.
Therefore, the section on "Computational Design and Virtual Screening for Novel this compound-like Compounds" cannot be developed with scientifically accurate and detailed findings at this time.
Research Methodologies Employed in Elubaquine Studies
Analytical Techniques for Elubaquine Detection and Quantification
Accurate detection and quantification of this compound in various matrices, including pharmaceutical formulations and biological samples, are crucial for its development and clinical use. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) have been established as sensitive and reproducible methods for this purpose.
A key application of these techniques has been the simultaneous estimation of this compound (also referred to as Bulaquine) alongside other antimalarials like Chloroquine (B1663885) and Primaquine (B1584692) in combination therapies. nih.gov HPLC methods, often coupled with ultraviolet (UV) or fluorescence detectors, provide high resolution and sensitivity for separating and quantifying these compounds in a single run. nih.govnih.gov The development of such methods involves optimizing the mobile phase composition, column type (typically a C18 reverse-phase column), flow rate, and detector wavelength to achieve the best separation and detection limits. core.ac.uknih.govjpsbr.org For instance, a dual-wavelength approach in HPLC can be employed to quantify compounds with different maximum UV absorbances simultaneously. core.ac.uk
Spectroscopic methods also play a role in the analysis of this compound. UV-Visible spectroscopy, for example, can be utilized for the quantitative determination of the drug in pharmaceutical formulations. researchgate.net Furthermore, advanced techniques like deep UV resonance Raman (DUVRR) spectroscopy, although not specifically documented for this compound, have been used to study the structural behavior of related quinoline (B57606) antimalarials like ferroquine (B607439) in various biomimetic environments, offering insights into drug-membrane interactions. nih.gov
Table 1: Chromatographic Methods for Antimalarial Drug Analysis
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| HPLC | Simultaneous quantification of this compound, Chloroquine, and Primaquine | Reverse-phase C18 column, UV/Fluorescence detection | nih.gov |
| HPTLC | Simultaneous estimation of this compound and other antimalarials | Silica gel plates, densitometric scanning | nih.gov |
| HPLC with dual-wavelength detection | Quantification of drugs with different UV maxima in combination tablets | Detection at 210 nm and 283 nm for different compounds | core.ac.uk |
Biophysical Methods for Characterizing this compound-Target Interactions
Understanding how this compound interacts with its molecular targets within the Plasmodium parasite is fundamental to deciphering its mechanism of action. Biophysical techniques are powerful tools for characterizing these interactions in a quantitative manner. While specific studies on this compound using these methods are not extensively published, their application is a standard in drug discovery for similar compounds.
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of binding between a drug and its target protein. In the context of this compound, SPR could be employed to study its interaction with potential parasite proteins, providing valuable data for structure-activity relationship (SAR) studies.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a small molecule to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). researchgate.net Such data for this compound would offer deep insights into the driving forces behind its binding to a target.
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide atomic-level information about the binding site of a ligand on a protein. Ligand-observed NMR experiments can be used to screen for binding and to map the interaction site, guiding further drug optimization efforts.
The application of these biophysical methods is crucial for validating potential targets of this compound and for the rational design of more potent analogs.
Cell-Based Assays and High-Throughput Screening Platforms for Parasite Stages
The discovery and development of drugs effective against the liver stages of Plasmodium vivax, including the dormant hypnozoites responsible for relapse, require specialized in vitro assay platforms. nih.gov this compound's activity against these stages has been evaluated using such systems.
These assays typically involve the infection of primary human hepatocytes or hepatoma cell lines (like HepG2-A16 and HC-04) with P. vivax sporozoites. plos.orgnih.gov The development of the parasite's liver stages (schizonts and hypnozoites) is then monitored over several days. The effect of compounds like this compound is assessed by quantifying the reduction in the number or size of these parasitic forms. plos.org For instance, a 9-day assay has been shown to better reflect the cumulative effect of drugs compared to a 3-day assay. plos.org
Table 2: In Vitro Assay Platforms for P. vivax Liver Stages
| Cell Model | Application | Key Features | Reference |
|---|---|---|---|
| Primary Human Hepatocytes (PHH) | Screening drugs against liver stages | Physiologically relevant, supports development of schizonts and hypnozoites | nih.gov |
| HepG2-A16 human hepatoma cells | Pilot platform for drug screening | Used to demonstrate primaquine inhibition of parasite development in vitro | nih.gov |
| HC-04 human hepatocytes | In vitro model for liver-stage malaria | Supports infection with P. vivax sporozoites | nih.gov |
Advanced Microscopy Techniques in this compound Research
Advanced microscopy techniques are indispensable for visualizing the parasite at different life cycle stages and for studying the subcellular localization of antimalarial drugs.
Fluorescence microscopy is a widely used technique in malaria research. nih.gov It can be employed to visualize parasites within infected red blood cells or hepatocytes, often using fluorescent dyes that stain parasite nucleic acids. nih.gov In the context of this compound research, fluorescence microscopy could be used to study the uptake and accumulation of the drug within the parasite, potentially by using fluorescently labeled analogs or by exploiting any intrinsic fluorescence of the compound.
Confocal microscopy offers improved resolution and optical sectioning capabilities compared to conventional fluorescence microscopy, allowing for the generation of detailed three-dimensional images of the parasite and its organelles. nih.gov This would be particularly useful for determining the precise subcellular compartment where this compound accumulates, providing clues about its mechanism of action.
Synchrotron-based nano-imaging techniques , such as X-ray fluorescence microscopy, have been used to localize unlabeled antimalarial drugs within single infected red blood cells with high spatial resolution. esrf.fr This powerful approach could be applied to map the elemental signature of this compound or a suitable analog within the parasite, for instance, to see if it co-localizes with hemozoin in the parasite's food vacuole.
Animal Model Development and Application in this compound Research (Mechanistic Insights)
Animal models are critical for evaluating the efficacy, pharmacokinetics, and mechanism of action of antimalarial drugs in a whole-organism context before human clinical trials. The rhesus monkey (Macaca mulatta) infected with Plasmodium cynomolgi is a key model for studying P. vivax malaria, as it mimics the relapsing nature of the human infection.
This model has been instrumental in demonstrating the gametocytocidal activity of this compound. nih.gov Studies have shown that this compound can inhibit the development of oocysts in mosquitoes fed on infected monkeys, indicating its potential to block malaria transmission. nih.gov The rhesus monkey model allows for the detailed investigation of a drug's effect on different parasite stages in vivo, providing crucial mechanistic insights that cannot be obtained from in vitro assays alone. nih.govresearchgate.net
Table 3: Key Findings from Animal Model Studies of this compound
| Animal Model | Parasite | Key Finding | Mechanistic Insight | Reference |
|---|---|---|---|---|
| Rhesus monkey (Macaca mulatta) | Plasmodium cynomolgi | Demonstrated gametocytocidal action | Inhibits oocyst development, suggesting a role in blocking malaria transmission | nih.gov |
Potential Therapeutic Areas of Investigation for Elubaquine Preclinical Rationale
Mechanistic Rationale for Antimalarial Activity (targeting Plasmodium vivax and P. ovale hypnozoites)
The defining challenge in treating Plasmodium vivax and Plasmodium ovale malaria is the presence of hypnozoites, dormant parasite forms that reside in the liver. patsnap.comnih.gov These hypnozoites can reactivate weeks, months, or even years after the initial infection, leading to relapses. patsnap.comnih.gov Elubaquine, like other 8-aminoquinolines, is specifically investigated for its ability to eradicate these hypnozoites, a property known as radical cure. patsnap.comparahostdis.org
The proposed mechanism of action for this compound against hypnozoites involves its metabolic activation within the liver. patsnap.com This process generates reactive oxygen species (ROS) that are thought to induce cellular damage within the dormant parasites. patsnap.com The accumulation of ROS can disrupt essential cellular processes, including mitochondrial function, ultimately leading to the death of the hypnozoites. patsnap.com This targeted cytotoxicity against the parasite's liver stages is crucial for preventing the recurrence of vivax and ovale malaria. patsnap.comparahostdis.org
While the precise molecular pathways are still under investigation, the ability of this compound's metabolites to exert a toxic effect on the hypnozoites forms the basis of its rationale as an anti-relapse therapy. patsnap.com
Exploration of Activity Against Other Parasite Stages (e.g., Gametocytes)
Beyond its primary role in targeting hypnozoites, the 8-aminoquinoline (B160924) class of drugs is known to have activity against other stages of the malaria parasite life cycle. nih.gov Gametocytes are the sexual stages of the parasite responsible for transmitting malaria from an infected human to a mosquito. nih.gov Drugs that can effectively kill gametocytes, known as gametocytocides, play a critical role in interrupting the transmission of malaria. nih.govnih.gov
Preclinical and clinical investigations into related 8-aminoquinolines, such as primaquine (B1584692) and tafenoquine, have demonstrated their gametocytocidal effects. nih.gov This broad spectrum of activity is a desirable characteristic for an antimalarial drug, as it not only treats the individual patient but also contributes to public health efforts to control the spread of the disease. While specific preclinical data on this compound's gametocytocidal activity is not as extensively detailed in the provided search results, its classification as an 8-aminoquinoline suggests a high likelihood of similar effects, warranting further investigation in this area.
Comparative Preclinical Efficacy and Mechanistic Divergences with Related 8-Aminoquinolines
This compound's development and preclinical evaluation are best understood in the context of other 8-aminoquinoline drugs, primarily primaquine and tafenoquine.
Primaquine: For decades, primaquine has been the standard of care for the radical cure of P. vivax and P. ovale malaria. tandfonline.com However, its use is associated with certain limitations.
Tafenoquine: A more recently developed 8-aminoquinoline, tafenoquine, offers a longer plasma half-life compared to primaquine. nih.gov This allows for a single-dose treatment regimen, which can improve patient adherence. nih.gov
A comparative overview of the preclinical and mechanistic aspects of these compounds is presented below:
| Feature | This compound (Bulaquine) | Primaquine | Tafenoquine |
| Primary Target | P. vivax & P. ovale hypnozoites patsnap.com | P. vivax & P. ovale hypnozoites tandfonline.com | P. vivax & P. ovale hypnozoites nih.gov |
| Mechanism of Action | Generation of reactive oxygen species via liver metabolism patsnap.com | Believed to involve generation of reactive oxygen species researchgate.net | Broad activity against multiple parasite stages nih.gov |
| Development Status | Marketed in India parahostdis.org | Widely used globally tandfonline.com | Approved for use in several countries |
Preclinical studies and clinical trials directly comparing this compound with primaquine have been conducted. For instance, a study in Thailand demonstrated that this compound was as safe and well-tolerated as primaquine for the anti-relapse therapy of P. vivax malaria. parahostdis.org While both drugs were effective, the study highlighted certain differences in their safety profiles, particularly concerning hemolysis in G6PD deficient individuals. parahostdis.org
The mechanistic divergences among these 8-aminoquinolines, though they share a common core mechanism, are an active area of research. Understanding these differences is crucial for developing safer and more effective anti-relapse therapies.
Challenges and Future Directions in Elubaquine Research
Current Gaps in Understanding Elubaquine's Biological Profile and Pharmacological Nuances
Despite research into this compound, gaps remain in fully understanding its biological profile and pharmacological nuances. While it is known to be rapidly metabolized to primaquine (B1584692), the complete metabolic pathway and the activity of any other potential metabolites require further investigation. researchgate.net Understanding the precise mechanisms by which this compound, beyond its conversion to primaquine, exerts its effects on different life stages of the malaria parasite, particularly hypnozoites and gametocytes, could lead to more targeted applications or the development of improved analogs. researchgate.netmdpi.com Furthermore, a comprehensive understanding of species-specific differences in this compound's metabolism and pharmacokinetics, as observed in studies comparing rats, rabbits, and monkeys, is crucial for translating research findings across different models and for potential broader clinical application. researchgate.net
Methodological Advancements Required for this compound Research
Advancing this compound research necessitates the development and application of improved methodologies. More sophisticated in vitro models that accurately mimic the complex environment of the human liver and blood stages of malaria infection are needed to better assess the compound's efficacy and metabolism. Techniques allowing for the detailed tracking of this compound and its metabolites within biological systems over time would provide valuable pharmacokinetic and pharmacodynamic data. researchgate.net Methodological innovations in studying drug interactions, particularly with partner drugs like chloroquine (B1663885) and in the context of emerging drug resistance, are essential. cabidigitallibrary.org Furthermore, standardized and advanced methods for assessing the impact of this compound on different Plasmodium strains and variants, including those with emerging resistance markers, are required to predict and combat potential future resistance.
Opportunities for this compound Analog Development and Optimization
This compound, as an analog of primaquine, presents opportunities for the development and optimization of new compounds with potentially improved properties. mdpi.comnih.gov Research can focus on synthesizing analogs with altered side chains or modifications to the quinoline (B57606) core to enhance efficacy, reduce toxicity, or improve pharmacokinetic profiles. mdpi.comnih.gov The goal of such analog development could be to create compounds with a longer half-life, reduced potential for causing hemolysis in individuals with G6PD deficiency (although this compound has shown promise in this regard compared to primaquine), or enhanced activity against specific parasite stages or resistant strains. mdpi.comfrontiersin.org Structure-activity relationship studies are crucial in this process to understand how chemical modifications influence the biological activity of this compound and its derivatives.
Integration of Systems Biology and Omics Approaches in this compound Studies
Integrating systems biology and omics approaches can provide a more holistic understanding of this compound's effects. nih.govscirp.orgfrontiersin.orgmdpi.comscirp.org Genomics, transcriptomics, proteomics, and metabolomics can be employed to study the complex interactions between this compound, the malaria parasite, and the host. nih.govfrontiersin.orgmdpi.com These approaches can help identify the molecular targets of this compound and its metabolites, understand the host's response to treatment, and uncover potential markers of susceptibility or resistance. nih.govmdpi.com By generating and integrating large-scale datasets, systems biology can help build predictive models of drug response and identify potential pathways for therapeutic intervention or overcoming resistance. scirp.org This integrated approach can reveal nuances of this compound's biological activity that are not apparent from studying individual components in isolation.
Conclusion
Summary of Key Academic Research Findings on Elubaquine
Academic research on this compound has primarily focused on its efficacy against malaria, particularly its anti-relapse activity against Plasmodium vivax and Plasmodium cynomolgi, a related simian malaria parasite used in research models parahostdis.orgpatsnap.com. Studies in rhesus monkeys infected with P. cynomolgi B demonstrated that this compound exhibited 100% curative anti-relapse activity at a specific dose schedule ajtmh.org. Comparisons with primaquine (B1584692), another 8-aminoquinoline (B160924), have been a significant area of research. Limited in vitro studies using G6PD deficient red blood cells suggested that this compound might cause less damage compared to primaquine parahostdis.orgnih.gov. Animal studies in mice indicated that this compound inhibited hepatic anti-oxidant enzymes less than primaquine, and in beagle dogs, the magnitude of this compound-induced methemoglobinemia was lower than that observed with primaquine parahostdis.orgnih.gov.
Clinical studies have also compared this compound and primaquine for the treatment of P. vivax malaria. One study found that while primaquine significantly increased methemoglobin levels, the change with this compound was insignificant parahostdis.org. In the same study, changes in hematocrit levels in patients with G6PD deficiency suggested that this compound might lead to a less clinically significant fall in hematocrit compared to primaquine parahostdis.orgnih.gov. Regarding efficacy in preventing relapse, a study in India found that this compound (25 mg/day for 5 days) was associated with a relapse rate similar to that of primaquine (15 mg/day for 5 days) at one year parahostdis.orgnih.gov. This compound has completed Phase II/III clinical trials and has been marketed in India for the prevention of relapse in P. vivax malaria parahostdis.org.
Broader Implications of this compound Research for Chemical Biology and Parasitology
The research into this compound, as an 8-aminoquinoline analogue, contributes to the broader understanding of this class of antimalarial compounds within chemical biology. Its development highlights the potential for structural modifications of existing drugs to potentially alter their pharmacological profiles, including efficacy against specific parasite stages and interactions with host enzymes parahostdis.orgpatsnap.com. The focus on this compound's activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale is particularly relevant to parasitology, as these stages are responsible for malarial relapses and pose a significant challenge to malaria elimination efforts patsnap.com.
This compound is believed to exert its effect by targeting these hypnozoites, potentially through the generation of reactive oxygen species that damage parasite cellular structures patsnap.com. This mechanism is thought to involve the disruption of mitochondrial function within the hypnozoites patsnap.com. Understanding the precise molecular pathways and targets of this compound contributes to the field of chemical biology by providing insights into the vulnerabilities of malaria parasites at different life stages. Furthermore, the comparative studies with primaquine have implications for understanding the relationship between chemical structure and potential for inducing host-related effects, such as oxidative stress and methemoglobinemia parahostdis.orgnih.gov.
Future Prospects and Unanswered Questions Regarding this compound Investigation
Despite the research conducted and this compound's availability in India, several areas warrant further investigation. The precise molecular targets and complete mechanism of action of this compound, particularly concerning the generation of reactive oxygen species and disruption of mitochondrial function in hypnozoites, could be further elucidated patsnap.com. Detailed studies using advanced chemical biology techniques could provide a more comprehensive understanding of its interaction with parasite cellular components.
While initial studies suggested a potentially improved safety profile compared to primaquine, particularly regarding oxidative toxicity in individuals with G6PD deficiency, further extensive evaluation of safety and tolerability in diverse populations and individuals with well-characterized types of G6PD deficiency is needed parahostdis.orgnih.gov. The comparative efficacy of this compound against various strains of P. vivax, including drug-resistant strains, and its potential role in combination therapies to enhance efficacy and mitigate resistance development are also areas for future research patsnap.com.
The long-term impact of this compound use on malaria transmission, considering its activity against liver stages and potential effects on gametocytes, could be further explored within the field of parasitology nih.govresearchgate.net. Unanswered questions remain regarding the optimal use of this compound in different epidemiological settings and its potential contribution to global malaria eradication strategies.
Q & A
Q. What experimental models are most appropriate for evaluating Elubaquine's antimalarial efficacy and toxicity?
Methodological Answer:
- In vitro models : Use Plasmodium falciparum cultures (e.g., chloroquine-sensitive 3D7 strain and resistant Dd2 strain) to assess IC50 values. Include assays for hemolysis and oxidative stress in human erythrocytes to evaluate toxicity .
- In vivo models : Employ Plasmodium berghei-infected mice for efficacy studies. Monitor parasitemia reduction, survival rates, and histopathological changes in liver and kidney tissues. Include Primaquine as a comparator to validate this compound’s prodrug activation .
Q. How does this compound’s structural modification as a Primaquine prodrug influence its pharmacokinetic profile?
Methodological Answer:
- Conduct metabolite tracking via LC-MS/MS in rodent plasma and liver microsomes to identify Primaquine release kinetics. Compare bioavailability using AUC (Area Under Curve) calculations after oral administration of this compound vs. Primaquine .
- Key Structural Data:
Q. What are the critical parameters for ensuring reproducibility in synthesizing and characterizing this compound?
Methodological Answer:
- Follow CSIR-CDRI’s protocol for synthesizing "Compound 80/53" (this compound): Use tert-butoxycarbonyl (Boc) protection for amine groups during pentanediamine chain elongation. Validate purity via HPLC (>98%) and characterize using H/C NMR and high-resolution mass spectrometry (HRMS) .
- For novel derivatives, provide elemental analysis (C, H, N) and spectral data in supplementary materials, adhering to Beilstein Journal guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?
Methodological Answer:
- Perform dose-escalation studies in animal models to identify toxicity thresholds. Use transcriptomics (RNA-seq) to compare gene expression profiles in liver tissues exposed to this compound vs. Primaquine, focusing on oxidative stress pathways .
- Apply Bayesian statistical models to reconcile discrepancies between in vitro IC50 values and in vivo ED50/toxicity ratios, accounting for metabolic variability .
Q. What statistical approaches optimize analysis of this compound’s dose-response relationships in genetically diverse populations?
Methodological Answer:
- Use mixed-effects models to account for inter-individual variability in cytochrome P450 (CYP2D6) activity, which influences prodrug conversion. Stratify clinical trial data by CYP2D6 metabolizer phenotypes (poor, intermediate, extensive) .
- Apply machine learning (e.g., random forest) to identify covariates (e.g., age, hemoglobin levels) that correlate with efficacy-toxicity trade-offs .
Q. What mechanisms underpin potential resistance to this compound in Plasmodium species?
Methodological Answer:
- Generate this compound-resistant P. falciparum lines via gradual dose increments. Perform whole-genome sequencing to identify mutations in putative targets (e.g., cytochrome b or dihydroorotate dehydrogenase). Validate using CRISPR-Cas9 editing .
- Compare resistance markers with those in Primaquine-resistant strains to assess cross-resistance risks .
Methodological Best Practices
- Data Contradiction Analysis : Use triangulation (e.g., combining pharmacokinetic, genomic, and clinical data) to address conflicting results. Reference prior studies on Primaquine’s limitations to contextualize this compound’s advantages .
- Ethical Compliance : In clinical trials, stratify participants by G6PD deficiency status to mitigate hemolysis risks, adhering to WHO guidelines for 8-aminoquinolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
